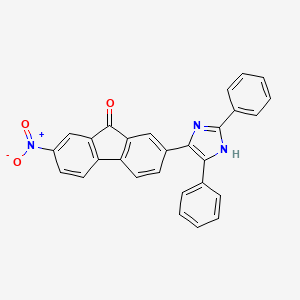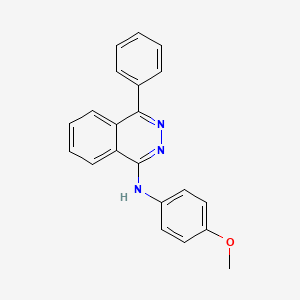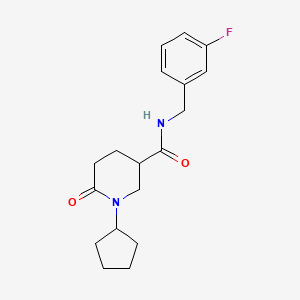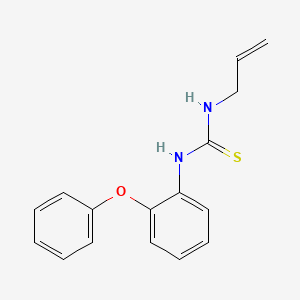![molecular formula C17H19NO3 B5122304 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a chemical compound that belongs to the family of pyranone derivatives. It is a synthetic compound that has been synthesized in the laboratory for various scientific research applications.
作用機序
The mechanism of action of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one depends on its specific application. As a fluorescent probe, it works by binding to metal ions and emitting fluorescence upon excitation. As a photosensitizer, it works by generating reactive oxygen species upon exposure to light, which leads to the destruction of cancer cells. As a ligand for metal complexes, it works by coordinating with metal ions to form stable complexes that can be used for catalytic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one depend on its specific application. As a fluorescent probe, it does not have any significant biochemical or physiological effects. As a photosensitizer, it can cause phototoxicity and damage to healthy tissues if not used properly. As a ligand for metal complexes, it can affect the catalytic properties of the resulting complex.
実験室実験の利点と制限
The advantages of using 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in lab experiments include its high selectivity and sensitivity for metal ion detection, its ability to generate reactive oxygen species for cancer treatment, and its versatility as a ligand for metal complexes. The limitations include its potential phototoxicity and the need for proper handling and storage.
将来の方向性
There are several future directions for the use of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the optimization of its use as a photosensitizer for cancer treatment, including the development of new delivery methods and the improvement of its selectivity for cancer cells. Additionally, there is potential for the synthesis of new metal complexes based on this compound for catalytic applications.
合成法
The synthesis of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with butyryl chloride in the presence of pyridine to form 3-butyryl-4-(4-methylphenyl)-3-buten-2-one. Finally, this intermediate is reacted with 2,3-dihydro-6-methyl-4-(4-methylphenyl)amino-2-oxopyran to form 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one.
科学的研究の応用
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used as a ligand for the synthesis of metal complexes for catalytic applications.
特性
IUPAC Name |
3-butanoyl-6-methyl-4-(4-methylanilino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-5-15(19)16-14(10-12(3)21-17(16)20)18-13-8-6-11(2)7-9-13/h6-10,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNPVBRXJHWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(4-methylanilino)pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)

![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)